Comparative CHK1 Potency and CHK2 Selectivity Window: SAR-020106 vs. MK-8776 and LY2603618
SAR-020106 demonstrates a CHK1 IC50 of 13.3 nM in isolated enzyme assays. In comparison, MK-8776 (SCH 900776) exhibits higher potency (IC50 = 3 nM) but with a reported ~500-fold selectivity over CHK2, while LY2603618 (rabusertib) has an IC50 of 7 nM and >1000-fold selectivity over CHK2 [1][2]. The selectivity of SAR-020106 against CHK2 is reported as IC50 >100 µM, representing a >7,500-fold window. This distinct selectivity profile is a critical parameter for experiments where off-target CHK2 inhibition could confound phenotypic readouts .
| Evidence Dimension | CHK1 Inhibitory Potency and CHK2 Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 = 13.3 nM; CHK2 IC50 > 100 µM (>7,500-fold) |
| Comparator Or Baseline | MK-8776: IC50 = 3 nM (~500-fold over CHK2); LY2603618: IC50 = 7 nM (>1,000-fold over CHK2) |
| Quantified Difference | SAR-020106 exhibits ~4.4x lower CHK1 potency than MK-8776 and ~1.9x lower than LY2603618, but with a substantially larger selectivity window relative to CHK2 |
| Conditions | Cell-free kinase assays using isolated human CHK1 and CHK2 enzymes |
Why This Matters
The unique combination of moderate CHK1 potency and exceptionally wide CHK2 selectivity window makes SAR-020106 a preferred tool compound for studies requiring clean phenotypic interpretation with minimal confounding CHK2 off-target effects.
- [1] Walton MI, et al. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106. Mol Cancer Ther. 2010;9(1):89-100. View Source
- [2] King C, Diaz H, Barnard D, et al. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor. Invest New Drugs. 2014;32(2):213-226. View Source
